molecular formula C16H16N4O3S2 B11342100 5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B11342100
M. Wt: 376.5 g/mol
InChI Key: XWIPQUKJWXILPB-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, an ethylsulfanyl group, a thiadiazole ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through nucleophilic substitution reactions, often using ethylthiol as a reagent.

    Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving amides and aldehydes or ketones.

    Coupling Reactions: The final step involves coupling the ethoxyphenyl group with the thiadiazole-oxazole intermediate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient catalysts to enhance reaction yields and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cell signaling pathways.

    Affecting Gene Expression: Influencing the transcription and translation of specific genes, leading to changes in protein expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C16H16N4O3S2/c1-3-22-11-7-5-10(6-8-11)13-9-12(20-23-13)14(21)17-15-18-19-16(25-15)24-4-2/h5-9H,3-4H2,1-2H3,(H,17,18,21)

InChI Key

XWIPQUKJWXILPB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC

Origin of Product

United States

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